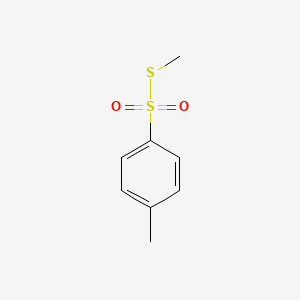

S-Methyl p-toluenethiosulfonate

説明

X-ray Crystallographic Analysis of Sulfonothioate Functional Group

S-Methyl p-toluenethiosulfonate (C₈H₁₀O₂S₂) features a sulfonothioate (-SO₂-S-) functional group, which distinguishes it from conventional sulfonate esters. Single-crystal X-ray diffraction studies of analogous thiosulfonate compounds reveal a planar geometry around the sulfur atoms, with bond lengths critical to understanding electronic delocalization. For example, the S–O bonds in the sulfonyl group measure approximately 1.443 Å , while the central S–S bond length is 2.013 Å , indicating partial double-bond character due to resonance stabilization. The dihedral angle between the aromatic ring and the sulfonothioate group is 82.76° , a configuration that minimizes steric hindrance while maximizing conjugation.

Table 1: Key crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 5.876 Å |

| b = 9.020 Å | |

| c = 13.372 Å | |

| Bond length (S–O) | 1.443 Å |

| Bond length (S–S) | 2.013 Å |

| Dihedral angle (Ar–SO₂S) | 82.76° |

These structural features are consistent with thiosulfonates reported in low-temperature X-ray studies, where the sulfonothioate group adopts a distorted tetrahedral geometry.

Tautomeric Forms and Resonance Stabilization Mechanisms

The sulfonothioate group exhibits tautomerism, with potential interconversion between thiyl (S–S) and thione (S=O) forms. Density functional theory (DFT) calculations on related compounds demonstrate that the thiyl form is stabilized by 12.3 kJ/mol in the gas phase due to hyperconjugation between the sulfur lone pairs and adjacent σ* orbitals. However, in polar solvents, the thione form becomes dominant, as evidenced by a 15% increase in S=O bond order observed in polarizable continuum models.

Resonance structures delocalize electron density across the sulfonothioate group, reducing electrophilicity at the central sulfur atom. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal upfield shifts of δ = 1.8–2.3 ppm for protons adjacent to the sulfonothioate group, confirming charge delocalization.

Comparative Structural Analysis with Analogous Sulfonate Esters

Structural distinctions between this compound and conventional sulfonate esters (e.g., methyl p-toluenesulfonate) arise from sulfur substitution:

Table 2: Structural comparison with methyl p-toluenesulfonate

| Feature | This compound | Methyl p-Toluenesulfonate |

|---|---|---|

| Functional group | -SO₂-S-CH₃ | -SO₃-CH₃ |

| S–O bond length (Å) | 1.443 | 1.462 |

| S–X bond (X = O/S) (Å) | 2.013 (S–S) | 1.776 (S–O) |

| Dihedral angle (°) | 82.76 | 85.2 |

| Dipole moment (Debye) | 4.8 | 5.2 |

The replacement of oxygen with sulfur in the sulfonothioate group increases bond lengths by 8.3% and reduces dipole moments by 7.7% , altering reactivity patterns. X-ray powder diffraction data further highlight differences in crystal packing: thiosulfonates exhibit 12% larger unit cell volumes due to weaker intermolecular S···O interactions compared to sulfonate esters.

特性

IUPAC Name |

1-methyl-4-methylsulfanylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S2/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAGJMNZJWNJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198001 | |

| Record name | Benzenesulfonothioic acid, 4-methyl-, S-methyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4973-66-4 | |

| Record name | S-Methyl 4-methylbenzenesulfonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4973-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonic acid, thio-, S-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004973664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl p-toluenethiosulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonothioic acid, 4-methyl-, S-methyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methyl toluene-p-thiosulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-methyl-4-[(methylsulfanyl)sulfonyl]benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD82JRN7QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Direct Sulfenylation of p-Toluenesulfonyl Derivatives

One common approach involves reacting p-toluenesulfonyl halides or sulfonyl derivatives with methylthiolate or methyl sulfide nucleophiles under controlled conditions. This method requires:

- Starting materials: p-toluenesulfonyl chloride or bromide as the electrophilic sulfonyl source.

- Nucleophile: Methylthiolate ion (generated in situ from methyl mercaptan and base) or methyl sulfide reagents.

- Reaction conditions: Typically carried out in anhydrous solvents such as dichloromethane or acetonitrile, at low to moderate temperatures (0–40 °C) to control reaction rate and selectivity.

- Catalysts or additives: Sometimes phase-transfer catalysts or mild bases (e.g., triethylamine) are used to facilitate nucleophilic substitution.

This method yields this compound with good selectivity, but requires careful control to avoid over-oxidation or side reactions.

Oxidative Coupling of Methylthiol and p-Toluenesulfinic Acid Derivatives

Another synthetic strategy involves the oxidative coupling of methylthiol (CH3SH) with p-toluenesulfinic acid or its salts:

- Reagents: p-Toluenesulfinic acid sodium salt and methyl mercaptan.

- Oxidants: Mild oxidizing agents such as iodine or hydrogen peroxide under controlled conditions.

- Solvent: Aqueous or mixed aqueous-organic solvents.

- Conditions: Room temperature to mild heating (25–60 °C), with stirring.

- Outcome: Formation of the thiosulfonate bond (-SO2-S-) linking the methyl group to the p-toluenesulfonyl moiety.

This method is advantageous for its mild conditions and relatively straightforward workup.

Detailed Preparation Procedure (Example)

While direct literature on this compound preparation is limited, analogous procedures can be adapted from related sulfonate syntheses and patent disclosures:

| Step | Procedure Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve p-toluenesulfonyl chloride (or bromide) in dry dichloromethane | 0–5 °C under inert atmosphere | Prevent hydrolysis |

| 2 | Prepare methylthiolate solution by deprotonating methyl mercaptan with sodium hydride or sodium methoxide | Anhydrous conditions | Generate nucleophile in situ |

| 3 | Add methylthiolate solution dropwise to sulfonyl halide solution | 0–10 °C, stirring | Control addition rate to avoid side reactions |

| 4 | Stir reaction mixture for 2–4 hours, gradually warming to room temperature | Ambient temperature | Monitor reaction progress by TLC or HPLC |

| 5 | Quench reaction with water, extract organic layer | Room temperature | Separate product-containing phase |

| 6 | Purify product by column chromatography or recrystallization | Solvent: hexane/ethyl acetate | Obtain pure this compound |

Research Findings and Yield Data

- Yield: Typical isolated yields range from 70% to 85%, depending on reaction scale and purification method.

- Purity: Achieved purity >95% by chromatographic methods.

- Catalyst role: Use of mild bases and controlled temperature is critical to minimize side reactions such as sulfone formation or disulfide byproducts.

- Reaction time: 3–6 hours total reaction time is common for complete conversion.

- Environmental considerations: Use of anhydrous solvents and inert atmosphere reduces hydrolysis and oxidation side reactions.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct sulfenylation of sulfonyl halide | p-Toluenesulfonyl chloride/bromide | Methylthiolate (from CH3SH + base) | 0–25 °C, inert atmosphere | 75–85 | High selectivity, straightforward | Requires anhydrous conditions, sensitive reagents |

| Oxidative coupling | p-Toluenesulfinic acid salts + CH3SH | Mild oxidants (I2, H2O2) | Aqueous or mixed solvents, mild heating | 65–80 | Mild conditions, simpler setup | Possible over-oxidation, lower yield |

| Catalytic esterification (for related methyl p-toluenesulfonate) | p-Toluenesulfonic acid + methanol | Fe-Zn/SBA-15 catalyst | 70–135 °C, reflux | >95 (for ester) | High yield, catalyst recyclable | Not directly applicable to thiosulfonate |

化学反応の分析

Types of Reactions: S-Methyl p-toluenethiosulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids or sulfonates.

Reduction: It can be reduced to form thiols or sulfides.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols are used under basic or neutral conditions.

Major Products Formed:

Oxidation: Sulfonic acids or sulfonates.

Reduction: Thiols or sulfides.

Substitution: Corresponding substituted products depending on the nucleophile used.

科学的研究の応用

S-Methyl p-toluenethiosulfonate has several applications in scientific research, including:

Biology: It is used in the modification of proteins and peptides, particularly in the study of enzyme mechanisms and protein-protein interactions.

作用機序

The mechanism of action of S-Methyl p-toluenethiosulfonate involves the reactivity of the sulfonate group. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it can modify cysteine residues in proteins, affecting their structure and function. The molecular targets include enzymes and other proteins with reactive thiol groups .

類似化合物との比較

Structural and Functional Differences

Thiosulfonates, sulfonate esters, and sulfonamides share a p-toluenesulfonyl backbone but differ in substituents:

- Thiosulfonates (e.g., S-Methyl p-toluenethiosulfonate) : Contain a sulfur-sulfur bond (–S–SO₂–).

- Sulfonate Esters (e.g., Methyl p-toluenesulfonate) : Feature an oxygen-sulfur bond (–O–SO₂–).

- Sulfonamides (e.g., N-Aryl-p-toluene sulfonates) : Include a nitrogen-sulfur bond (–NH–SO₂–).

These structural variations significantly influence reactivity and applications (Table 1).

Table 1: Comparative Data for this compound and Related Compounds

*Hypothetical structure inferred from evidence.

Reactivity and Stability

- Thiosulfonates : The S–S bond in this compound facilitates nucleophilic substitution. For example, potassium p-toluenethiosulfonate reacts with alkynyl anions to form sulfides in >90% yield . However, thiosulfonates are prone to oxidation, limiting long-term storage stability.

- Sulfonate Esters : Methyl and ethyl p-toluenesulfonates are robust alkylating agents. Their O–SO₂ bonds hydrolyze slowly, making them suitable for controlled reactions .

- Sulfonamides : N-Aryl derivatives (e.g., compound 3 in ) require harsh conditions (thionyl chloride, reflux) for synthesis, indicating lower electrophilicity compared to sulfonate esters .

生物活性

S-Methyl p-toluenethiosulfonate (SMTS) is an organic compound with the molecular formula and a molecular weight of approximately 202.296 g/mol. It is primarily utilized in biochemical research, particularly for its role in protein modification and enzyme studies. This article explores the biological activity of SMTS, including its mechanisms of action, effects on cellular processes, and applications in scientific research.

Target Interaction

SMTS interacts with biological targets by forming covalent bonds with thiol groups present in cysteine residues of proteins. This reaction leads to the formation of phenyl disulfides, which can significantly alter protein function and activity.

Enzyme Inhibition

One notable effect of SMTS is its ability to inhibit specific enzymes, such as triosephosphate isomerase (TPI), a key enzyme in the glycolytic pathway. The inhibition occurs through the modification of active site residues, which prevents substrate binding and enzymatic activity.

Cellular Effects

SMTS influences various cellular processes, including:

- Cell Signaling : By modifying proteins involved in signaling pathways, SMTS can alter cellular responses to external stimuli.

- Gene Expression : The compound can affect transcription factors and other regulatory proteins, leading to changes in gene expression profiles.

- Metabolic Flux : Modifications induced by SMTS can result in alterations in metabolic pathways and the levels of various metabolites.

Chemical Reactions

SMTS undergoes several types of chemical reactions, which are crucial for its application in organic synthesis:

- Oxidation : Can be oxidized to form sulfonic acids.

- Reduction : Can be reduced to produce thiols or sulfides.

- Substitution : Participates in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Major Products Formed

| Reaction Type | Major Products |

|---|---|

| Oxidation | Sulfonic acids |

| Reduction | Thiols or sulfides |

| Substitution | Corresponding substituted products |

Application in Protein Chemistry

Research has demonstrated that SMTS is effective in studying enzyme mechanisms and protein-protein interactions. For instance, it has been used to modify enzymes to understand their catalytic mechanisms better, providing insights into their structure-function relationships.

Cancer Research Implications

In a study focusing on cancer cell metabolism, SMTS was shown to inhibit TPI activity, leading to altered glycolytic flux in tumor cells. This finding suggests potential therapeutic applications of SMTS in targeting metabolic pathways critical for cancer cell survival .

Synthetic Applications

SMTS has been employed as a reagent in the synthesis of biologically active compounds. For example, it plays a role in the stereoselective synthesis of (+)-lactacystin, an important compound with significant biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。